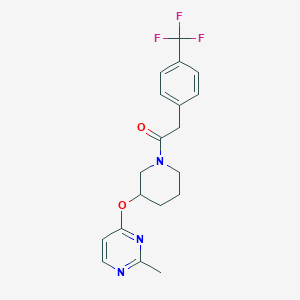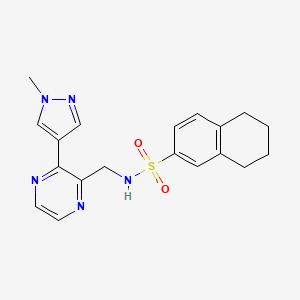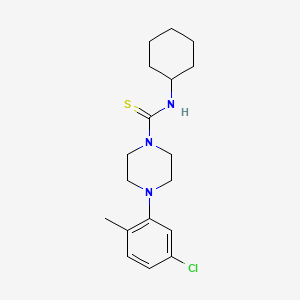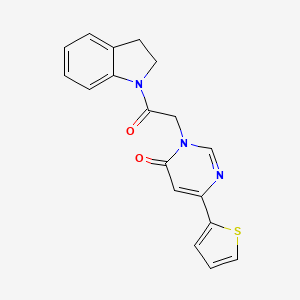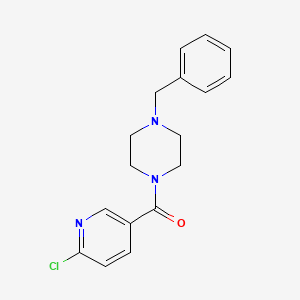![molecular formula C15H10FNO3 B2555124 2-[(3-Fluorphenyl)methoxy]isoindol-1,3-dion CAS No. 30777-87-8](/img/structure/B2555124.png)
2-[(3-Fluorphenyl)methoxy]isoindol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimides, are an important group of medicinal substances . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . In a study, nine new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Wissenschaftliche Forschungsanwendungen
Modulation des Dopaminrezeptors
Isoindolin-1,3-dion-Derivate, wie z. B. „2-[(3-Fluorphenyl)methoxy]isoindol-1,3-dion“, wurden auf ihr Potenzial zur Modulation des Dopaminrezeptors D2 untersucht . Diese Verbindungen zeigten vielversprechende Ergebnisse in In-silico-Studien und deuten darauf hin, dass sie effektive Liganden für den Dopaminrezeptor D2 sein könnten .
Behandlung der Parkinson-Krankheit
Eines der Isoindolin-1,3-dion-Derivate, YaI-01, wurde in vivo in einem Parkinson-Mausmodell untersucht . Die Verbindung zeigte Potenzial bei der Umkehrung von Parkinsonismus, der durch 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin induziert wurde .
Antipsychotika
Isoindoline und Isoindolin-1,3-dion haben sich aufgrund ihrer Fähigkeit, den Dopaminrezeptor D3 zu modulieren, als potenzielle Antipsychotika erwiesen .
Behandlung der Alzheimer-Krankheit
Die Hemmung der Aggregation von β-Amyloid-Protein durch Isoindoline und Isoindolin-1,3-dion deutet auf ein potenzielles Potenzial in der Behandlung der Alzheimer-Krankheit hin .
Synthese multifunktionalisierter Isoindolin-1,3-dione
Isoindolin-1,3-dion-Derivate sind wichtige Zwischenprodukte für die Synthese neuer Medikamente mit unterschiedlichen Anwendungen . Sie können durch Kondensation eines Phthalsäureanhydrids mit primären Aminen synthetisiert werden .
Anti-HIV-1-Mittel
Indolyl- und Oxochromenylxanthenon-Derivate, die mit Isoindolin-1,3-dion-Derivaten verwandt sind, wurden auf ihr Potenzial als Anti-HIV-1-Mittel untersucht .
7. Induktion von Apoptose und Nekrose in Krebszellen Einige Isoindolin-1,3-dion-Derivate wurden gefunden, um Apoptose und Nekrose in Raji-Zellen, einer Art Krebszelle, zu induzieren .
Wirkmechanismus
Target of Action
The primary target of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione interacts with the dopamine receptor D2, potentially affecting the receptor’s function
Biochemical Pathways
The biochemical pathways affected by 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . Dopamine signaling is involved in numerous neurological processes, including motor control, reward, and mood regulation. The downstream effects of this interaction could potentially influence these processes.
Result of Action
One study suggests that isoindoline derivatives may have potential as therapeutic agents, possibly due to their interaction with the dopamine receptor d2 .
Biochemische Analyse
Biochemical Properties
2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound’s interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione has been shown to bind to certain proteins, influencing their structural conformation and function .
Cellular Effects
The effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione on cells are diverse and depend on the cell type and concentration used. In neuronal cells, the compound has demonstrated anticonvulsant properties, likely due to its interaction with ion channels and neurotransmitter receptors . This interaction can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. In cancer cells, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione has been observed to induce apoptosis, suggesting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. For instance, its binding to cytochrome P450 can inhibit the enzyme’s ability to metabolize certain substrates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, particularly in the presence of light and oxygen . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione in animal models vary with dosage. At low doses, the compound has been shown to have beneficial effects, such as anticonvulsant activity and potential anticancer properties . At higher doses, toxic effects can be observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is crucial for its activity. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, affecting its function and efficacy .
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJQMVAYLOZKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

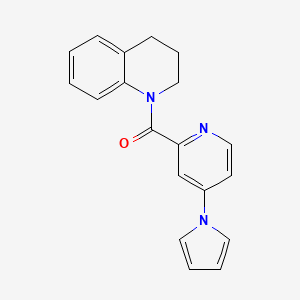
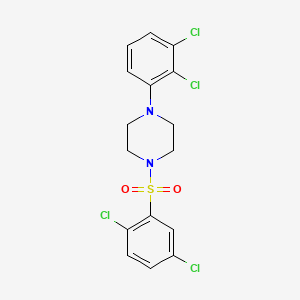
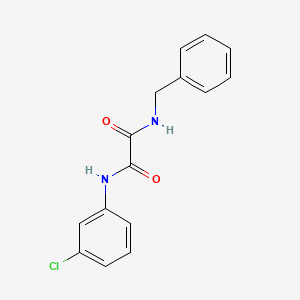
![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)
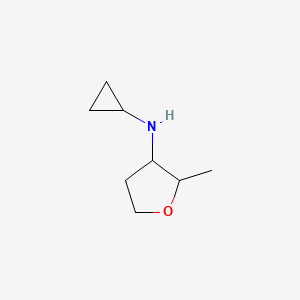
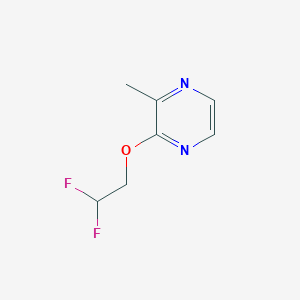
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)
